molecular formula C12H21NO3 B15226501 tert-Butyl (R)-2-isopropyl-5-oxopyrrolidine-1-carboxylate

tert-Butyl (R)-2-isopropyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B15226501
M. Wt: 227.30 g/mol
InChI Key: CSBYRFGIYPHWCI-SECBINFHSA-N
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Description

tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a pyrrolidine ring with a ketone and a carboxylate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of ®-2-isopropyl-5-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups and stereochemistry.

    tert-Butyl ®-2-methyl-5-oxopyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    tert-Butyl ®-2-ethyl-5-oxopyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of both a tert-butyl and an isopropyl group, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (5R)-2-oxo-5-propan-2-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-8(2)9-6-7-10(14)13(9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1

InChI Key

CSBYRFGIYPHWCI-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1CCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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